molecular formula C25H22FN3O4S B11343701 N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11343701
M. Wt: 479.5 g/mol
InChI Key: COIZHENFWJZMCK-UHFFFAOYSA-N
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Description

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common synthetic routes include:

    Formation of the Sulfamoyl Group: This step involves the reaction of aniline derivatives with sulfonyl chlorides under basic conditions to form the sulfamoyl group.

    Oxazole Ring Formation: The oxazole ring is typically formed through cyclization reactions involving appropriate precursors.

    Final Coupling: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Various substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, including temperature, solvent, and catalyst requirements.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and other biological processes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfamoyl and oxazole derivatives, such as:

  • N-{4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioyl-4-biphenylcarboxamide
  • N-{4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioylacetamide

Uniqueness

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C25H22FN3O4S

Molecular Weight

479.5 g/mol

IUPAC Name

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H22FN3O4S/c1-3-29(20-7-5-4-6-8-20)34(31,32)21-13-11-19(12-14-21)27-25(30)23-16-24(33-28-23)18-10-9-17(2)22(26)15-18/h4-16H,3H2,1-2H3,(H,27,30)

InChI Key

COIZHENFWJZMCK-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC(=C(C=C4)C)F

Origin of Product

United States

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